

# Isothiazol-4-amine hydrochloride molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Isothiazol-4-amine hydrochloride

Cat. No.: B1394989

[Get Quote](#)

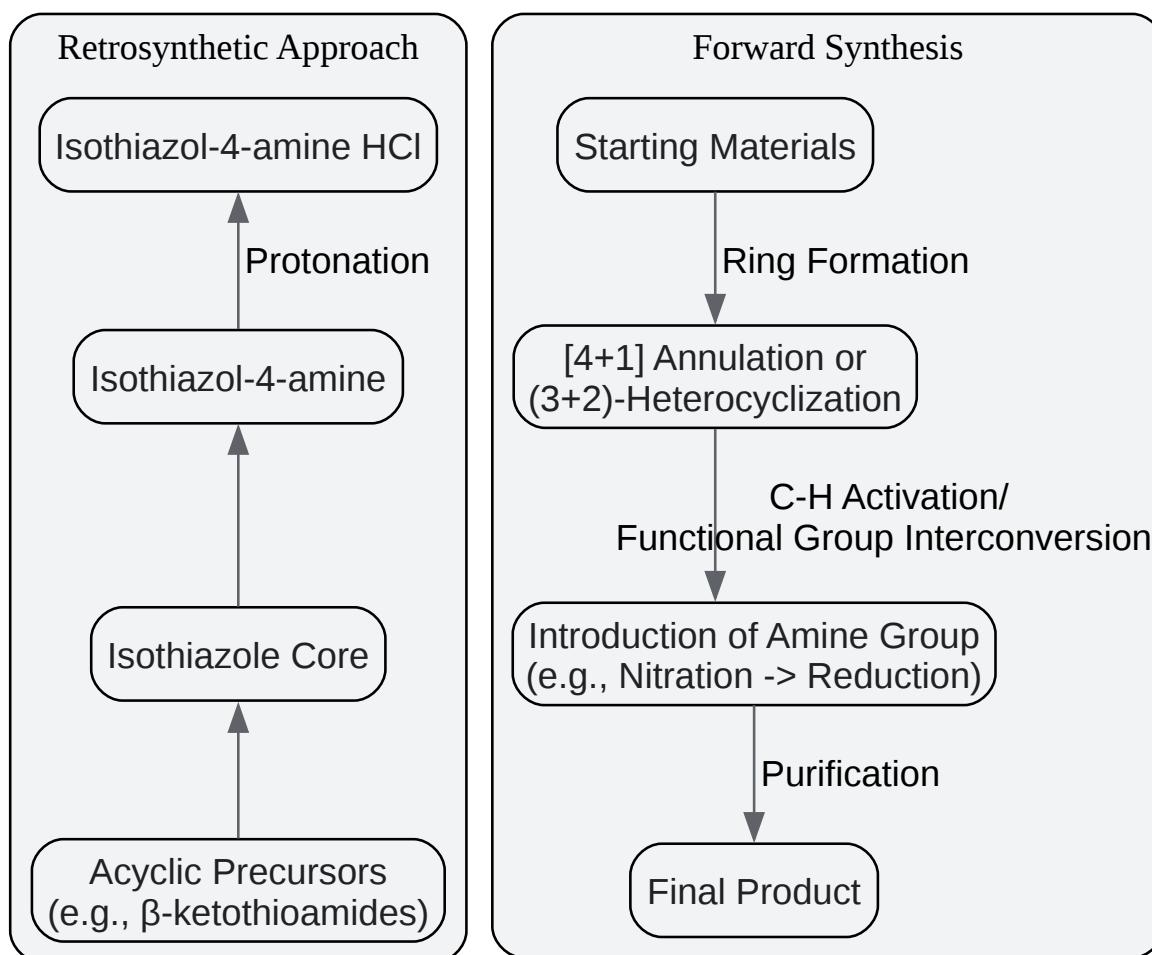
An In-Depth Technical Guide to **Isothiazol-4-amine Hydrochloride** for Advanced Research and Development

## Authored by: A Senior Application Scientist Introduction

**Isothiazol-4-amine hydrochloride** (CAS No: 64527-29-3) is a heterocyclic amine salt that serves as a crucial building block in modern synthetic chemistry. The isothiazole ring, a five-membered aromatic system containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities and metabolic stability.<sup>[1]</sup> This guide provides an in-depth examination of the molecule's fundamental properties, synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

## Core Molecular and Physical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. **Isothiazol-4-amine hydrochloride** is a solid at room temperature, typically appearing as a light yellow to yellow solid.<sup>[2]</sup> Its hydrochloride form enhances solubility in aqueous media, a critical attribute for many biological assays and synthetic protocols.


Table 1: Key Properties of **Isothiazol-4-amine Hydrochloride**

| Property           | Value                                            | Source(s)       |
|--------------------|--------------------------------------------------|-----------------|
| Molecular Formula  | C <sub>3</sub> H <sub>5</sub> CIN <sub>2</sub> S | [2][3][4][5][6] |
| Molecular Weight   | 136.60 g/mol                                     | [3][5]          |
| CAS Number         | 64527-29-3                                       | [3][4][6]       |
| Appearance         | Light yellow to yellow solid                     | [2]             |
| Purity             | Typically ≥95-97%                                | [3][5]          |
| Storage Conditions | Store at room temperature in a dry area          | [2][3][4]       |
| SMILES             | NC1=CSN=C1.[H]Cl                                 | [3][4]          |

## Synthesis Strategies and Mechanistic Considerations

The synthesis of substituted isothiazoles is a well-established field, typically approached through ring-forming reactions or the functionalization of a pre-existing isothiazole core.[1][7] The preparation of Isothiazol-4-amine, specifically, often involves multi-step sequences where the amino group is introduced onto the heterocyclic ring.

The causality behind choosing a synthetic route often depends on the availability of starting materials and the desired substitution pattern. A common strategy involves the construction of the isothiazole ring from acyclic precursors containing the requisite N-S bond or precursors that facilitate its formation via cyclization.



[Click to download full resolution via product page](#)

*General synthetic logic for Isothiazol-4-amine hydrochloride.*

One powerful method for modifying the isothiazole ring involves the use of its corresponding amines as synthetic intermediates. For instance, isothiazolamines can be converted into diazonium salts, which are versatile precursors for introducing a wide array of functional groups, including halogens, through reactions like the Sandmeyer reaction.<sup>[8]</sup>

## Analytical Characterization: A Self-Validating Protocol

Ensuring the identity and purity of **Isothiazol-4-amine hydrochloride** is paramount for its use in sensitive applications like drug discovery. A multi-pronged analytical approach provides a

self-validating system, where data from orthogonal techniques corroborate the material's integrity.

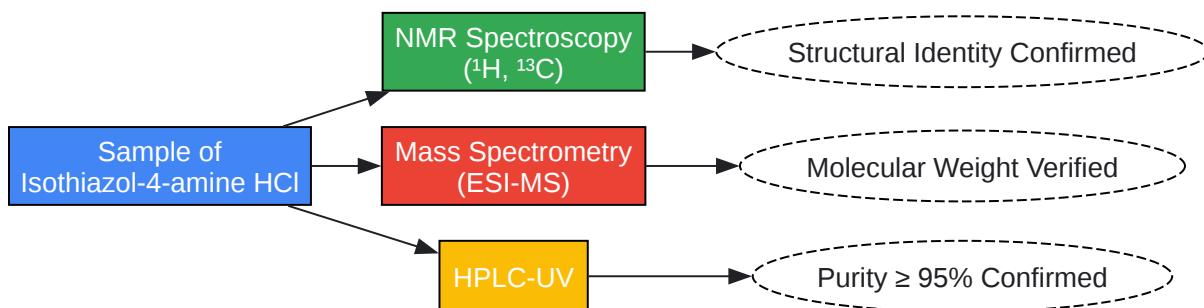
## Step-by-Step Analytical Workflow

- Structural Confirmation (NMR Spectroscopy):
  - Objective: To confirm the chemical structure and connectivity of the molecule.
  - Protocol:
    1. Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
    2. Acquire <sup>1</sup>H NMR (Proton NMR) and <sup>13</sup>C NMR (Carbon-13 NMR) spectra.
    3. Expected <sup>1</sup>H NMR: Signals corresponding to the two aromatic protons on the isothiazole ring and a broad signal for the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the heterocyclic system.
    4. Expected <sup>13</sup>C NMR: Signals for the three distinct carbon atoms within the isothiazole ring.
  - Causality: NMR is the gold standard for structural elucidation of organic molecules, providing unambiguous evidence of the atomic framework. ChemicalBook provides access to reference spectra for similar compounds, which can be used for comparison.[9]
- Molecular Weight Verification (Mass Spectrometry):
  - Objective: To confirm the molecular weight of the parent amine.
  - Protocol:
    1. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
    2. Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

3. Expected Result: A prominent peak corresponding to the protonated molecule  $[M+H]^+$  of the free amine (Isothiazol-4-amine), which has a mass of approximately 101.02 Da.

- Purity Assessment (HPLC):

- Objective: To quantify the purity of the compound and identify any potential impurities.


- Protocol:

1. Develop a suitable High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reverse-phase column.

2. Prepare a standard solution of the sample at a known concentration.

3. Inject the sample and monitor the elution profile using a UV detector (typically between 210-280 nm).

4. Expected Result: A major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to all other peaks.



[Click to download full resolution via product page](#)

*Orthogonal analytical workflow for quality control.*

## Applications in Drug Development and Research

The isothiazole scaffold is a key component in numerous biologically active compounds.[\[1\]](#)

**Isothiazol-4-amine hydrochloride**, as a primary amine, provides a reactive handle for

derivatization, making it an invaluable starting material for creating libraries of novel compounds.

- Medicinal Chemistry: Thiazole and isothiazole derivatives are integral to drugs with diverse therapeutic applications, including anticonvulsant, antitumor, and antimicrobial agents.[\[10\]](#) The amine group of **Isothiazol-4-amine hydrochloride** can be readily acylated, alkylated, or used in coupling reactions to synthesize more complex molecules with potential therapeutic value. For example, it can serve as a key intermediate in the synthesis of kinase inhibitors or receptor antagonists.[\[1\]](#)[\[11\]](#)
- Agrochemicals: The isothiazole ring is also found in fungicides and plant growth regulators. [\[1\]](#) The unique electronic properties of the ring can contribute to potent and selective activity against agricultural pests.
- Materials Science: Heterocyclic compounds, including isothiazoles, are explored as ligands for creating metal complexes. These complexes can have interesting catalytic or photophysical properties.[\[1\]](#)[\[3\]](#)

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Isothiazol-4-amine hydrochloride** is essential. While a specific safety data sheet (SDS) for this exact compound was not retrieved, general precautions for amine hydrochlorides and isothiazole derivatives should be strictly followed.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[\[12\]](#)
- Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[\[13\]](#)[\[14\]](#) Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[\[2\]](#)[\[4\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[12\]](#)[\[13\]](#)

## Conclusion

**Isothiazol-4-amine hydrochloride** is more than just a chemical reagent; it is an enabling tool for innovation in science. Its defined chemical properties, versatile reactivity, and the biological significance of its core scaffold make it a compound of high interest for researchers in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is the cornerstone of its successful application in advancing scientific discovery.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. thieme-connect.com [thieme-connect.com]
- 2. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. aablocks.com [aablocks.com]
- 5. Isothiazol-4-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. 4-IsothiazolaMine,hydrochloride(1:1) | 64527-29-3 [amp.chemicalbook.com]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Isothiazol-5-amine hydrochloride(92815-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. aksci.com [aksci.com]
- 13. capotchem.cn [capotchem.cn]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- To cite this document: BenchChem. [Isothiazol-4-amine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394989#isothiazol-4-amine-hydrochloride-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)